5-Methyl-5-norbornene-2,3-dicarboxylic anhydride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride is typically synthesized through a Diels-Alder reaction involving maleic anhydride and cyclopentadiene. This reaction predominantly yields the endo isomer, which can be converted to the exo isomer through UV irradiation . The reaction conditions generally involve heating the reactants to facilitate the cycloaddition process.
Industrial Production Methods
In industrial settings, the compound is produced using similar Diels-Alder reactions but on a larger scale. The reaction is carried out in reactors designed to handle the exothermic nature of the process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It participates in substitution reactions, particularly with nucleophiles, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted anhydrides and esters.
Scientific Research Applications
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride is widely used in scientific research due to its versatility:
Mechanism of Action
The compound exerts its effects primarily through its reactive anhydride group, which can form covalent bonds with nucleophiles. This reactivity is harnessed in polymerization reactions where it acts as a cross-linking agent, enhancing the mechanical and thermal properties of the resulting polymers . The molecular targets include hydroxyl and amine groups in the polymer matrix, leading to the formation of stable ester and amide linkages .
Comparison with Similar Compounds
Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
- Maleic anhydride
- Dodecenylsuccinic anhydride
Uniqueness
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride is unique due to its methyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain polymerization reactions compared to its non-methylated counterparts. Additionally, its ability to form both endo and exo isomers provides versatility in its applications .
Properties
IUPAC Name |
8-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-4-2-5-3-6(4)8-7(5)9(11)13-10(8)12/h2,5-8H,3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYNFFGKZCOPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC1C3C2C(=O)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171352 | |
Record name | 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-40-8 | |
Record name | 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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